molecular formula C7H4ClFN2 B021181 2-Chloro-5-fluorobenzimidazole CAS No. 108662-49-3

2-Chloro-5-fluorobenzimidazole

Cat. No. B021181
M. Wt: 170.57 g/mol
InChI Key: UZIXQYXXJBMILL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2-Chloro-5-fluorobenzimidazole can be synthesized from multireactive building blocks such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, which is a commercially available compound used in heterocyclic oriented synthesis (HOS). This process leads to various condensed nitrogenous cycles, including benzimidazoles, through polymer-supported o-phenylendiamines (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Structure Analysis

  • The molecular structure of 2-Chloro-5-fluorobenzimidazole derivatives has been characterized through spectral analysis, including 1H NMR, 13C NMR, mass spectra, elemental analysis, and IR. This detailed characterization is crucial for understanding the chemical behavior of these compounds (Joshi, Narigara, Jani, & Parikh, 2019).

Chemical Reactions and Properties

  • Various fluorobenzimidazole derivatives, including those derived from 2-Chloro-5-fluorobenzimidazole, have been synthesized and evaluated for their antimicrobial potential. These compounds show significant importance in current drug discovery, highlighting their diverse chemical reactions and properties (Joshi et al., 2019).

Physical Properties Analysis

  • The physical properties of fluorine-containing aromatic polybenzimidazoles, including those related to 2-Chloro-5-fluorobenzimidazole, have been studied. These polymers show good solubility in organic solvents, excellent mechanical properties, and high thermal stability, indicating robust physical properties (Saegusa, Horikiri, & Nakamura, 1997).

Chemical Properties Analysis

  • The chemical properties of 2-Chloro-5-fluorobenzimidazole and its derivatives include their potential as antimicrobial agents. Some synthesized compounds exhibit good or even stronger antibacterial and antifungal activities compared to reference drugs, demonstrating their significant chemical properties (Fang, Jeyakkumar, Avula, Zhou, & Zhou, 2016).

Scientific Research Applications

Synthesis and Antimicrobial Activity Research into the synthesis of novel fluorobenzimidazole derivatives has demonstrated their potential as antimicrobial agents. These compounds have been synthesized through multi-step processes, starting with the synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol and further reacting with different derivatives of 2-chloro-N-phenylacetamide. The synthesized fluorobenzimidazoles have shown promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains as well as fungi, highlighting their potential in developing new antibacterial and antifungal agents (Joshi et al., 2019).

Antitubercular Activity Further studies have focused on synthesizing fluorobenzimidazole compounds for antitubercular activity. By incorporating specific structural motifs present in physiologically active natural products, researchers have synthesized a series of fluorobenzimidazoles and evaluated them against the H37Rv strain of Mycobacterium tuberculosis. Compounds with methylenedioxyphenyl moiety at specific positions of the benzimidazole ring showed antitubercular activity comparable or more potent than naturally occurring compounds, presenting a promising avenue for developing new antitubercular agents (Nandha et al., 2017).

Antifungal and Antitumor Properties Explorations into the biological activities of fluorobenzimidazole derivatives have also uncovered their potential in antifungal and antitumor applications. Certain synthesized compounds have demonstrated significant in vitro antifungal activity against strains of Candida albicans, offering pathways for the development of new antifungal treatments. Additionally, some derivatives have been evaluated for their antiproliferative activity against various human carcinoma cell lines and shown promising results, suggesting their utility in cancer therapy (Armenise et al., 2004).

Safety And Hazards

2-Chloro-5-fluorobenzimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

2-chloro-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIXQYXXJBMILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469466
Record name 2-Chloro-5-fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluorobenzimidazole

CAS RN

108662-49-3
Record name 2-Chloro-5-fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluorobenzene-1,2-diamine (2 g, 15.86 mmol) was dissolved in THF (49.4 ml) and 1,1′-Carbonyldiimidazole (2.83 g, 17.44 mmol) was added at RT. The reaction mixture was stirred overnight at RT. To this was added concentrated ammonia solution (1.5 ml) and the mixture stirred for 30 minutes and then diluted with water (100 ml). The resultant solid was collected by filtration, washed with water, followed by Et2O and then dried in vacuo to afford 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.250 g, 52%); 1H NMR (400 MHz, DMSO-d6) 6.66-6.79 (2H, m), 6.81-6.94 (1H, m), 10.64 (1H, s), 10.76 (1H, s); m/z: (ES+) MH+, 151.19. b) A solution of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.25 g, 8.22 mmol) in phosphorus oxychloride (25.2 ml, 270.34 mmol) was heated for 18 hours at 100° C. The reaction mixture was cooled to RT and excess of POCl3 was evaporated in vacuo. The residue was neutralized with saturated NaHCO3 solution (10 ml) and extracted with EtOAc (3×20 ml). The organic phase was washed with brine and then dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 82%); 1H NMR (400 MHz, DMSO-d6) 7.09 (1H, ddd), 7.36 (1H, dd), 7.53 (1H, dd); m/z: (ES+) MH+, 171.34. c) 2-Chloro-6-fluoro-1H-benzo[d]imidazole (1.146 g, 6.72 mmol) was charged to high pressure autoclave PV10832 (Parr 160 ml) with methylamine 40% EtOH solution (50 ml, 6.72 mmol) and sealed on its trolley and the resulting solution heated to 160° C. in high pressure blast cell 60 for 16 hours. The pressure in the autoclave reached 13 bar. The reaction mixture was evaporated and the residue dissolved in MeOH and added to an SCX column. The desired product was eluted from the column using 7M NH3/MeOH. Fractions containing product were evaporated and the residue was purified by flash chromatography on silica, eluting with a gradient of 0 to 10% MeOH in DCM. Pure fractions were evaporated to afford 6-fluoro-N-methyl-1H-benzo[d]imidazol-2-amine (0.707 g, 64%); 1H NMR (400 MHz, DMSO-d6) 2.27 (3H, d), 6.38-6.44 (2H, m), 6.67 (1H, dd), 6.79-6.84 (1H, m); m/z: (ES+) MH+, 166.31.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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